4-((1-(3-methoxybenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
Description
4-((1-(3-Methoxybenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic compound featuring a pyran-2-one core linked to a piperidin-4-yloxy group substituted with a 3-methoxybenzoyl moiety. Its structure combines a lactone ring (pyran-2-one) with a piperidine scaffold, which is often associated with bioactive properties in medicinal chemistry.
Properties
IUPAC Name |
4-[1-(3-methoxybenzoyl)piperidin-4-yl]oxy-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-13-10-17(12-18(21)24-13)25-15-6-8-20(9-7-15)19(22)14-4-3-5-16(11-14)23-2/h3-5,10-12,15H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNHMTOWWZYTJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
4-((1-(3-methoxybenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic compound that has attracted attention in medicinal chemistry for its potential therapeutic applications. Its unique structural features, including a pyranone ring and a piperidine moiety, suggest various biological activities that warrant detailed exploration.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and structure:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H20N2O5 |
| Molecular Weight | 364.37 g/mol |
| CAS Number | 1704534-82-6 |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. The piperidine moiety may enhance binding affinity to neurotransmitter receptors, while the pyranone ring could be involved in enzyme inhibition or activation.
Biological Activity
Research has indicated several potential biological activities associated with this compound:
1. Anticancer Activity
Studies have shown that similar compounds with piperidine and pyranone structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzoylpiperidine have demonstrated IC50 values ranging from 7.9 to 92 µM against human breast, ovarian, and colorectal cancer cells . The mechanism often involves the inhibition of key pathways in cancer cell proliferation.
2. Anticonvulsant Properties
Compounds with similar structural motifs have been evaluated for anticonvulsant activity. In particular, modifications in the piperidine ring can enhance efficacy against seizure models in animal studies . The structure-activity relationship (SAR) analysis suggests that specific substitutions on the piperidine ring improve anticonvulsant properties.
3. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly regarding monoacylglycerol lipase (MAGL). Compounds derived from a similar scaffold have shown potent inhibition of MAGL with IC50 values as low as 80 nM, indicating a promising direction for therapeutic development in pain management and inflammation .
Case Studies
- Anticancer Efficacy : A study involving the synthesis of related compounds demonstrated that modifications to the benzoyl group significantly impacted cytotoxicity against A431 and Jurkat cell lines, with some compounds achieving IC50 values lower than standard chemotherapeutics like doxorubicin .
- Anticonvulsant Screening : In a high-throughput screening of piperidine derivatives, several candidates exhibited marked anticonvulsant activity in rodent models, highlighting the importance of structural variations in enhancing pharmacological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Selected Analogs from
| Compound ID | Substituent(s) | Yield (%) | Key Structural Feature(s) |
|---|---|---|---|
| 8a | 3-(Trifluoromethyl)benzamide | 64.2 | Electron-withdrawing CF₃ group |
| 8c | 4-Chloro-2-methoxybenzamide | 65.2 | Chloro + methoxy substitution |
| 14d | (4-Fluorophenyl)sulfonyl | 55.2 | Sulfonyl linkage to aryl ring |
Pyran-2-one Derivatives with Varied Substituents ( and )
4-({1-[(5-Bromothiophen-2-yl)sulfonyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one ()
- Structural Differences : Replaces the 3-methoxybenzoyl group with a 5-bromothiophene-2-sulfonyl moiety.
- Physicochemical Impact : The bromothiophene-sulfonyl group increases molecular weight (434.32 g/mol vs. ~385 g/mol for the target compound, estimated) and introduces sulfur, which may enhance lipophilicity or alter metabolic stability .
- Commercial Availability : Priced at $8–$11 per gram, indicating higher synthesis complexity compared to simpler benzamide analogs .
4-({1-[3-(2-Ethoxyphenyl)propanoyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one ()
- Structural Differences: Features a 3-(2-ethoxyphenyl)propanoyl group instead of 3-methoxybenzoyl.
Table 2: Pyran-2-one Derivatives Comparison
Piperazine-Linked Heterocycles ()
While the 2023 patent compounds (e.g., pyrido[1,2-a]pyrimidin-4-ones) differ in core structure, their piperazine/piperidine motifs highlight the therapeutic relevance of nitrogen-containing heterocycles. For example:
- Binding Interactions : Piperazine derivatives often target CNS receptors (e.g., serotonin or dopamine receptors), suggesting that the target compound’s piperidine moiety may confer similar bioactivity .
- Synthetic Flexibility : The patent emphasizes modular synthesis routes, which could be applicable to the target compound’s optimization .
Research Implications and Gaps
- Synthetic Challenges : Lower yields in analogs like 14b (35.2%) suggest that electron-deficient substituents (e.g., fluoro, chloro) may complicate reactions, whereas methoxy groups (as in the target compound) could improve stability .
- Pharmacological Potential: The pyran-2-one core is associated with anti-inflammatory and antimicrobial activity in literature, though specific data for the target compound are lacking.
- Need for Further Studies : Direct biological evaluation (e.g., enzyme inhibition assays) and pharmacokinetic profiling are required to validate hypotheses derived from structural analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
